molecular formula C5H10O2S B1347096 Ethyl (methylthio)acetate CAS No. 4455-13-4

Ethyl (methylthio)acetate

Cat. No. B1347096
CAS RN: 4455-13-4
M. Wt: 134.2 g/mol
InChI Key: MDIAKIHKBBNYHF-UHFFFAOYSA-N
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Scientific Research Applications

  • Organic Chemistry Applications:

    • Synthesis of Anti-inflammatory Agents: Ethyl α-chloro-α-(methylthio)-acetate is used in the Friedel-Crafts reaction with aromatic compounds to produce ethyl α-(methylthio) arylacetates, which can be converted into ethyl arylacetates. This process has been applied to synthesize ibufenac and alclofenac, which are anti-inflammatory agents (Tamura, Choi, Shindo, & Ishibashi, 1982).
    • Electrophilic Aromatic Substitution: Ethyl α-(methylsulfinyl)acetate undergoes electrophilic aromatic substitution to yield ethyl α-(methylthio)arylacetate. This reaction is facilitated by p-toluenesulfonic acid and is useful in organic synthesis (Tamura, Choi, Shindo, Uenishi, & Ishibashi, 1981).
  • Environmental and Process Engineering Applications:

    • Recovery of Organic Solvents: A study on the separation of ethyl acetate and n-hexane using vapor recompression assisted extractive distillation highlights the significance of ethyl acetate in industrial solvent recovery processes. This method shows promise for reducing operating costs and improving thermal efficiency (Feng, Shen, Rangaiah, & Dong, 2020).
    • Synthesis of Ethyl Acetate: A kinetic study on the esterification of acetic acid and ethanol catalyzed by 1-sulfobutyl-3-methylimidazolium hydrogen sulfate demonstrates the industrial potential of producing ethyl acetate, an important chemical and versatile organic solvent (He, Zou, Dong, Muhammad, Subhan, & Tong, 2018).
  • Biotechnology Applications:

    • Microbial Production of Ethyl Acetate: Research indicates that microbial synthesis of ethyl acetate by yeasts such as Pichia anomala, Candida utilis, and Kluyveromyces marxianus could be an efficient and environmentally friendly alternative to petrochemical processes. This approach utilizes renewable raw materials and has potential for large-scale production (Löser, Urit, & Bley, 2014).

Future Directions

properties

IUPAC Name

ethyl 2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3-7-5(6)4-8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIAKIHKBBNYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196219
Record name Ethyl (methylthio)acetate
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Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid with a fruity odour
Record name Ethyl 2-(methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

70.00 to 72.00 °C. @ 12.00 mm Hg
Record name Ethyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040263
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Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name Ethyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040263
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl 2-(methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.038-1.043
Record name Ethyl 2-(methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl (methylthio)acetate

CAS RN

4455-13-4
Record name Ethyl (methylthio)acetate
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Record name Ethyl (methylthio)acetate
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Record name Ethyl (methylthio)acetate
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Record name Ethyl (methylthio)acetate
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Record name ETHYL (METHYLTHIO)ACETATE
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Record name Ethyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
238
Citations
T Sakamoto, Y Hayata, H Kozuka… - Journal of the …, 2002 - jstage.jst.go.jp
含硫化合物の検出に適した炎光光度検出器 (FPD) 装着の Sniffing-GC を用いた GC-におい嗅ぎ法により, メロンの香気成分中における含硫化合物並びにその匂い特性を調査した. メロン'ミヤビ'の…
Number of citations: 15 www.jstage.jst.go.jp
SG Wyllie, DN Leach - Journal of Agricultural and Food Chemistry, 1992 - ACS Publications
The incidence of six thioether esters, methyl (methylthio) acetate, ethyl (methylthio) acetate, 2-(me-thylthio) ethyl acetate, methyl 3-(methylthio) propanoate, ethyl 3-(methylthio) …
Number of citations: 128 pubs.acs.org
X Du, M Song, R Rouseff - Journal of agricultural and food …, 2011 - ACS Publications
Two Florida strawberry cultivars, ‘Strawberry Festival’ and ‘Florida Radiance’, were harvested at five fruit developmental stages (white, half red, three-quarter red, full ripe, and overripe) …
Number of citations: 53 pubs.acs.org
ML Amodio, S Pati, A Derossi, L Mastrandrea… - ACTA …, 2021 - fair.unifg.it
The aim of this study was to identify the main volatiles responsible of odor imbalance of fresh-cut melons stored in modified atmosphere packaging at different temperature and to …
Number of citations: 0 fair.unifg.it
A Derossi, L Mastrandrea, ML Amodio, S Pati… - … on Applications of …, 2019 - actahort.org
The aim of this study was to identify the main volatiles responsible of odor imbalance of fresh-cut melons stored in modified atmosphere packaging at different temperature and to …
Number of citations: 1 www.actahort.org
RJ HOW/AT, SD Senter - Journal of food science, 1987 - Wiley Online Library
The volatile components of cantaloupe pericarp were analyzed during ripening by gas‐liquid chromatography‐mass spectrometry. Thirty‐two compounds were identified from …
Number of citations: 64 ift.onlinelibrary.wiley.com
坂本隆行, 早田保義, 河塚寛, 坂本宏司, 西村修… - 園芸学会雑誌, 2002 - jlc.jst.go.jp
Sulfur-containing compounds in the aromatic volatiles of melon (Cucumis melo L. cv. Miyabi) and their characteristics were analyzed by using a sniffing-GC equipped with a flame …
Number of citations: 2 jlc.jst.go.jp
RG Buttery, RM Seifert, LC Ling… - Journal of Agricultural …, 1982 - ACS Publications
In relationto the attraction of certaininsect pests the volatile components of honeydew melon have been reinvestigated. Volatiles were isolated both by Tenax adsorbent trapping and by …
Number of citations: 133 pubs.acs.org
MJ Jordán, PE Shaw, KL Goodner - Journal of agricultural and …, 2001 - ACS Publications
A comparative study between the aromatic profile of muskmelon aqueous essence and the puree of fresh fruit was carried out using gas chromatography−mass spectrometry (GC-MS) …
Number of citations: 105 pubs.acs.org
JC Beaulieu, CC Grimm, RE Stein, AL Amaro… - American Society of …, 2009 - ars.usda.gov
Technical Abstract: Stir bar sorptive extraction (SBSE) is a technique for extraction and analysis of organic compounds in aqueous matrices, similar in theory to solid phase …
Number of citations: 1 www.ars.usda.gov

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